(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide
Brand Name: Vulcanchem
CAS No.: 1217198-92-9
VCID: VC7528656
InChI: InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-7-5-4-6-8-15)13-21-18(20)19-16-11-9-14(2)10-12-16;/h4-13H,3H2,1-2H3;1H
SMILES: CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=CC=C3.Br
Molecular Formula: C18H19BrN2S
Molecular Weight: 375.33

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

CAS No.: 1217198-92-9

Cat. No.: VC7528656

Molecular Formula: C18H19BrN2S

Molecular Weight: 375.33

* For research use only. Not for human or veterinary use.

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide - 1217198-92-9

Specification

CAS No. 1217198-92-9
Molecular Formula C18H19BrN2S
Molecular Weight 375.33
IUPAC Name 3-ethyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Standard InChI InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-7-5-4-6-8-15)13-21-18(20)19-16-11-9-14(2)10-12-16;/h4-13H,3H2,1-2H3;1H
Standard InChI Key XXXHJIIAJRDUQW-TVWXOORISA-N
SMILES CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=CC=C3.Br

Introduction

Synthesis of Thiazole Derivatives

Thiazole derivatives are typically synthesized through reactions involving thioamides or thioesters with various reagents. For instance, the synthesis of similar thiazole compounds often involves the reaction of substituted hydrazine-carbothioamides with chloroacetone in the presence of a catalyst like triethylamine (Et3N) . The reaction conditions can vary, including stirring at room temperature or refluxing in ethanol for several hours.

Structural Characteristics

The structure of thiazole derivatives, including (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide, typically involves a thiazole ring with substituents at the 3 and 4 positions. The "Z" configuration indicates the stereochemistry of the double bond in the molecule. The presence of an ethyl group at the 3 position and a phenyl group at the 4 position of the thiazole ring, along with a 4-methylaniline moiety, contributes to its structural complexity.

Spectroscopic Analysis

Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the structure of thiazole derivatives. For example, IR spectra might show peaks corresponding to C=N and C=C stretching, while NMR spectra would provide detailed information about the molecular structure, including the chemical shifts of hydrogen and carbon atoms .

Potential Applications

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